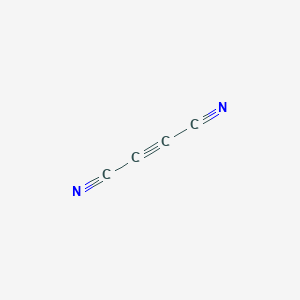
but-2-ynedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
but-2-ynedinitrile, also known as this compound, is a compound of carbon and nitrogen with the chemical formula C4N2. It has a linear molecular structure, N≡C−C≡C−C≡N, with alternating triple and single covalent bonds. This compound can be viewed as acetylene with the two hydrogen atoms replaced by cyanide groups. At room temperature, dicyanoacetylene is a clear liquid. It is known for its high endothermic heat of formation, which allows it to burn in oxygen with a bright blue-white flame at extremely high temperatures .
Métodos De Preparación
but-2-ynedinitrile can be synthesized through several methods:
Graphite and Nitrogen Gas Method: By passing nitrogen gas over a sample of graphite heated to temperatures between 2,673 and 3,000 K, dicyanoacetylene can be produced.
Dihaloacetylene and Cyanide Salt Reaction: Another method involves the reaction between a dihaloacetylene and a cyanide salt.
Industrial Production:
Análisis De Reacciones Químicas
but-2-ynedinitrile undergoes various chemical reactions:
Diels-Alder Reactions: Due to the electron-withdrawing nature of the cyanide groups, dicyanoacetylene is a powerful dienophile and is useful in Diels-Alder reactions with unreactive dienes.
Combustion: It burns in oxygen with a bright blue-white flame at a temperature of 5,260 K, the hottest flame in oxygen.
Aplicaciones Científicas De Investigación
Astrochemistry
Dicyanoacetylene plays a pivotal role in astrochemistry by simulating conditions found in interstellar space. Its detection on celestial bodies like Titan has provided insights into atmospheric chemistry and the formation of complex organic molecules. For instance, the compound's phase changes during Titan's seasonal cycles allow scientists to study meteorological patterns on the moon.
| Application | Description |
|---|---|
| Interstellar Medium | Potential presence inferred from similar compounds due to lack of rotational microwave spectrum. |
| Titan Atmosphere | Detected via infrared spectroscopy; aids in understanding atmospheric dynamics. |
Organic Synthesis
But-2-ynedinitrile is a powerful reagent in organic chemistry, particularly as a dienophile in Diels-Alder reactions. Its electron-withdrawing cyanide groups enhance its reactivity, allowing for the synthesis of complex organic compounds.
Case Study: Diels-Alder Reactions
In a study involving Diels-Alder reactions, this compound was successfully used to react with unreactive dienes, leading to the formation of bicyclic structures that are valuable in pharmaceutical development .
| Reagent | Reaction Type | Product |
|---|---|---|
| Dicyanoacetylene | Diels-Alder | Bicyclo[4.4.0]decane derivatives |
Polymerization
Research indicates that this compound can undergo polymerization under specific conditions to form extended carbon-nitrogen solids with unique properties. These materials have potential applications in nanotechnology and advanced materials.
Polymerization Mechanism:
The polymerization process involves high pressure and temperature conditions that facilitate the formation of stable networks of carbon and nitrogen atoms.
| Polymer Type | Properties | Potential Applications |
|---|---|---|
| Carbon-Nitrogen Solids | High thermal stability, electrical conductivity | Nanotechnology, aerospace materials |
Materials Science
The unique properties of this compound have led to its use in developing new materials with specific functionalities. Its ability to form stable complexes makes it suitable for creating sensors and electronic devices.
Example Application:
In recent advancements, this compound was utilized in synthesizing helicenes—molecules known for their chiral properties and potential applications in optoelectronics .
Mecanismo De Acción
but-2-ynedinitrile is highly reactive and readily undergoes chemical reactions with other molecules. It can act as a strong oxidizing agent, reacting with reducing agents to produce highly reactive intermediates. It can also react with other molecules to form complex organic compounds. The molecular targets and pathways involved in these reactions are primarily driven by the electron-withdrawing nature of the cyanide groups, which makes dicyanoacetylene a powerful dienophile .
Comparación Con Compuestos Similares
but-2-ynedinitrile can be compared with other similar compounds:
Cyanogen (N≡C−C≡N): Both compounds contain cyanide groups, but cyanogen has a simpler structure with only two carbon atoms.
Diacetylene (H−C≡C−C≡C−H): Diacetylene has a similar linear structure but lacks the cyanide groups, making it less reactive in certain types of chemical reactions.
Cyanoacetylene (H−C≡C−C≡N): This compound is similar to dicyanoacetylene but has only one cyanide group, making it less reactive in Diels-Alder reactions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific research fields, particularly in astrochemistry and organic synthesis.
Propiedades
Número CAS |
1071-98-3 |
|---|---|
Fórmula molecular |
C4N2 |
Peso molecular |
76.06 g/mol |
Nombre IUPAC |
but-2-ynedinitrile |
InChI |
InChI=1S/C4N2/c5-3-1-2-4-6 |
Clave InChI |
ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES |
C(#CC#N)C#N |
SMILES canónico |
C(#CC#N)C#N |
melting_point |
20.5 °C |
Key on ui other cas no. |
1071-98-3 |
Sinónimos |
but-2-ynedinitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















